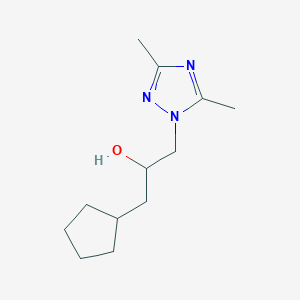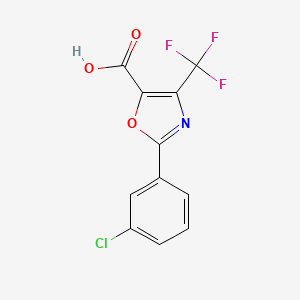
1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol, also known as CPDT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDT belongs to the class of compounds known as triazoles, which have been extensively studied for their antimicrobial, antifungal, and antitumor properties. In
作用機序
The exact mechanism of action of 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is not fully understood. However, it is believed that 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infection. For example, 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. In addition, 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been found to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In addition, 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In inflammatory cells, 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been found to inhibit the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Furthermore, 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
One advantage of using 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and enzymes involved in disease processes. In addition, 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to have low toxicity in vitro and in vivo, which makes it a potential candidate for clinical trials. However, one limitation of using 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol. One direction is the development of novel analogs of 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol with other drugs or natural compounds. In addition, the development of 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol-based drug delivery systems could enhance its therapeutic potential. Furthermore, the study of the pharmacokinetics and pharmacodynamics of 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol in animal models could provide valuable information for its clinical development.
合成法
1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol can be synthesized through a multistep process involving the reaction of cyclopentyl bromide with 3,5-dimethyl-1,2,4-triazole, followed by reduction with sodium borohydride and subsequent protection of the hydroxyl group with tert-butyldimethylsilyl chloride. The final product is obtained through deprotection of the silyl group with tetra-n-butylammonium fluoride.
科学的研究の応用
1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 1-Cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to have antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
特性
IUPAC Name |
1-cyclopentyl-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-13-10(2)15(14-9)8-12(16)7-11-5-3-4-6-11/h11-12,16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPUXGNZTNHQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(CC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6628278.png)
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)
![3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6628290.png)
![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)
![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)


![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)